ZW4864 Binding Affinity and Potency: Ki 0.76 μM, IC50 0.87 μM in Fluorescence Polarization Assay
ZW4864 chloride inhibits the β-catenin/BCL9 protein-protein interaction with a Ki value of 0.76 μM and an IC50 value of 0.87 μM, as determined by fluorescence polarization (FP) competition assay [1]. In contrast, the parent compound from which ZW4864 was optimized (Compound 8 in the same study) exhibited a Ki of 1.45 μM and IC50 of 1.68 μM, representing a 1.9-fold improvement in binding affinity [1]. The BCL9 helical peptide inhibitor (peptide 1) shows weaker activity with a Ki of 1.13 μM and IC50 of 1.28 μM [2]. This quantitative advantage establishes ZW4864 as the more potent small-molecule β-catenin/BCL9 PPI inhibitor currently available.
| Evidence Dimension | β-catenin/BCL9 PPI inhibition (Ki and IC50) |
|---|---|
| Target Compound Data | Ki = 0.76 μM, IC50 = 0.87 μM |
| Comparator Or Baseline | Parent Compound 8: Ki = 1.45 μM, IC50 = 1.68 μM; BCL9 peptide 1: Ki = 1.13 μM, IC50 = 1.28 μM |
| Quantified Difference | 1.9-fold improvement in Ki vs. Compound 8; 1.5-fold improvement in Ki vs. BCL9 peptide 1 |
| Conditions | Fluorescence polarization competition assay using FITC-labeled BCL9 peptide and β-catenin protein |
Why This Matters
Lower Ki and IC50 values translate to higher potency at the intended target, enabling lower dosing requirements and improved experimental signal-to-noise ratios in cell-based and in vivo assays.
- [1] Wang, Z., et al. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction. J. Med. Chem. 2021, 64, 16, 11309–11329. View Source
- [2] Sang, P., et al. Inhibition of β-catenin/B cell lymphoma 9 protein–protein interaction using α-helix-mimicking sulfono-γ-AApeptide inhibitors. Proc. Natl. Acad. Sci. U.S.A. 2019, 116, 22, 10757–10762. View Source
